Tris(4-methoxyphenyl)methanol chemical structure
Tris(4-methoxyphenyl)methanol chemical structure
Title: Tris(4-methoxyphenyl)methanol: Structural Dynamics, Synthesis, and Applications in Nucleoside Chemistry
Executive Summary
Tris(4-methoxyphenyl)methanol (also known as 4,4',4''-Trimethoxytrityl alcohol or TMT-OH) represents a critical scaffold in organic synthesis, primarily serving as the precursor to the highly acid-labile TMT protecting group. Distinguished from its counterparts—Triphenylmethyl (Trityl) and 4,4'-Dimethoxytrityl (DMT)—by the presence of three electron-donating methoxy substituents, TMT-OH yields a carbocation of exceptional stability (
Molecular Architecture & Physicochemical Properties
The stability and reactivity of TMT-OH are dictated by its "propeller-like" steric conformation and the electronic influence of the para-methoxy groups.
Structural Data
| Property | Value / Description |
| IUPAC Name | Tris(4-methoxyphenyl)methanol |
| CAS Number | 14426-21-2 |
| Molecular Formula | |
| Molecular Weight | 350.41 g/mol |
| Crystal System | Monoclinic, Space Group |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Carbocation Color | Deep Red/Orange (in acidic media) |
Electronic Effects & Carbocation Stability
The defining feature of TMT-OH is the formation of the tris(4-methoxyphenyl)methyl cation (
-
Stability Hierarchy (
values):-
Trityl (
): ~ -6.6 (Least Stable, Hardest to Deprotect) -
Dimethoxytrityl (
): ~ -4.0 (Standard for DNA)[1] -
Trimethoxytrityl (
): ~ -3.0 (Most Stable, Easiest to Deprotect)
-
This enhanced stability translates to higher acid lability of the ether bond, allowing TMT groups to be removed under extremely mild acidic conditions (e.g., dilute acetic acid) where DMT groups remain stable.
Mechanistic Insight: Resonance Stabilization
The following graph illustrates the resonance delocalization that renders the TMT cation stable. The positive charge is not localized on the central carbon but is distributed across the three phenyl rings and the methoxy oxygens.
Figure 1: The acid-catalyzed ionization of TMT-OH. The methoxy groups stabilize the resulting cation, driving the equilibrium to the right even in weak acids.
Experimental Protocol: Grignard Synthesis of TMT-OH
While Friedel-Crafts alkylation is possible, the Grignard route using 4-bromoanisole and diethyl carbonate provides a high-purity product with a simplified workup, avoiding the need for pre-synthesized ketones.
Reagents & Equipment
-
Reagents: 4-Bromoanisole (3.3 eq), Magnesium turnings (3.5 eq), Diethyl carbonate (1.0 eq), Iodine (catalytic crystal), Anhydrous THF or Diethyl Ether.
-
Equipment: 3-neck Round Bottom Flask (RBF), Reflux condenser, Addition funnel, Nitrogen line.
Step-by-Step Methodology
Step 1: Grignard Reagent Formation
-
Activation: Flame-dry the glassware under vacuum and purge with
. Add Mg turnings and a crystal of to the RBF. -
Initiation: Add 10% of the 4-bromoanisole solution (in anhydrous THF). Heat gently with a heat gun until the iodine color fades and the solution becomes turbid (initiation of Grignard).
-
Propagation: Add the remaining 4-bromoanisole dropwise to maintain a gentle reflux. Stir for 1 hour post-addition to ensure complete conversion to 4-methoxyphenylmagnesium bromide .
Step 2: Nucleophilic Addition
-
Cooling: Cool the Grignard solution to 0°C in an ice bath.
-
Addition: Add Diethyl carbonate (dissolved in THF) dropwise over 30 minutes.
-
Note: The reaction requires 3 equivalents of Grignard for every 1 equivalent of carbonate. The first two additions displace the ethoxy groups to form the ketone intermediate, which is immediately attacked by the third equivalent.
-
-
Reflux: Remove the ice bath and reflux the mixture for 2–4 hours.
Step 3: Quench & Isolation
-
Hydrolysis: Cool to room temperature. Pour the reaction mixture into a saturated
solution (ice-cold) to quench unreacted Grignard and hydrolyze the magnesium alkoxide.-
Critical Control: Avoid strong mineral acids (HCl) during the quench, as this will immediately convert the product into the red TMT cation/chloride salt. Use Ammonium Chloride (
).
-
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol or Hexane/Ethyl Acetate to yield white crystals.
Workflow Diagram
Figure 2: Synthesis workflow for Tris(4-methoxyphenyl)methanol via Grignard reagent.
Applications in Nucleoside Chemistry
In oligonucleotide synthesis, the 5'-hydroxyl group of the ribose sugar must be protected. While DMT is the industry standard, TMT offers a strategic alternative due to its higher acid sensitivity.
-
Orthogonal Protection: TMT can be removed using dilute acetic acid or 1-3% trichloroacetic acid in DCM for very short durations. This is vital when synthesizing RNA or DNA analogs containing acid-sensitive modifications (e.g., certain amine-modified bases or acetal linkages) that would degrade under the standard DMT deprotection conditions (3% TCA or DCA for longer periods).
-
Colorimetric Monitoring: Like DMT, the release of the TMT cation during deprotection can be monitored via UV-Vis spectroscopy. The TMT cation absorbs strongly in the visible region (orange-red), allowing for real-time calculation of coupling efficiency on solid supports [2].
References
-
Ferguson, G., Glidewell, C., & Patterson, I. L. J. (1996).[2] Tris(4-methoxyphenyl)methanol.[2] Acta Crystallographica Section C, 52(2), 420-423.[2]
- Sekine, M., & Hata, T. (1984). Synthesis of Oligonucleotides with the 4,4',4''-Trimethoxytrityl Group. Journal of the American Chemical Society.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for Carbocation stability and Grignard mechanisms).
